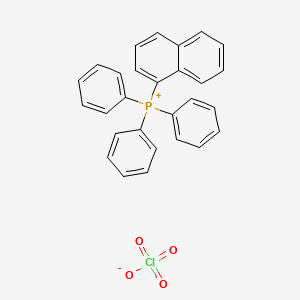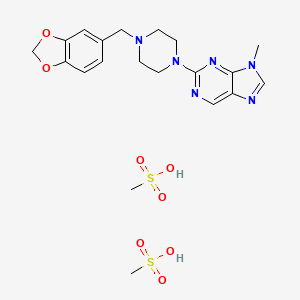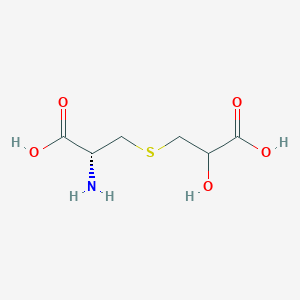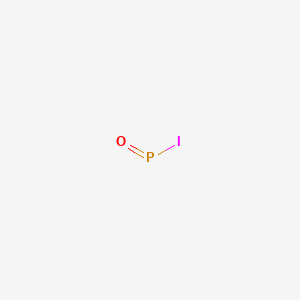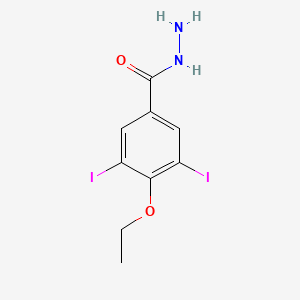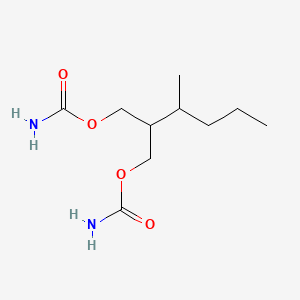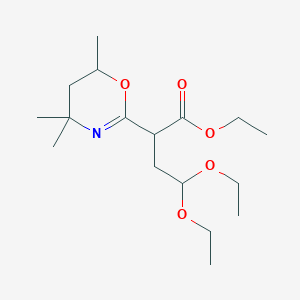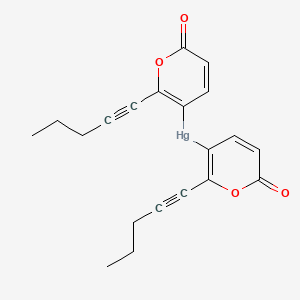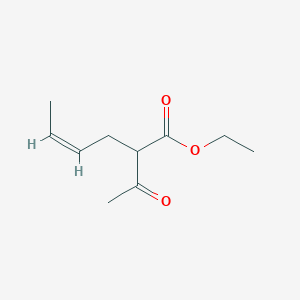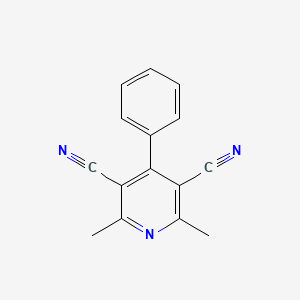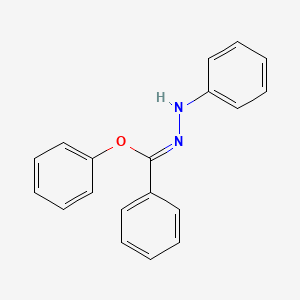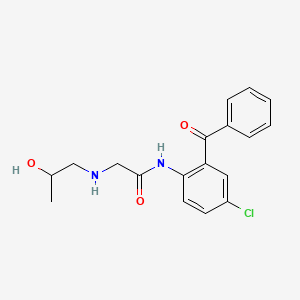
N-(2-Benzoyl-4-chlorophenyl)-N~2~-(2-hydroxypropyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-(beta-hydroxypropylaminoacetylamino)benzophenone is a complex organic compound with the molecular formula C18H19ClN2O3 and a molecular weight of 346.81 g/mol This compound is characterized by the presence of a benzophenone core substituted with a chlorine atom, a hydroxypropyl group, and an aminoacetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(beta-hydroxypropylaminoacetylamino)benzophenone typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of 2-amino-5-chlorobenzophenone with beta-hydroxypropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as toluene, and a catalyst, such as triethylamine, to facilitate the acylation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(beta-hydroxypropylaminoacetylamino)benzophenone undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The carbonyl group in the benzophenone core can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group may yield carboxylic acids, while reduction of the carbonyl group may produce alcohols.
Scientific Research Applications
5-Chloro-2-(beta-hydroxypropylaminoacetylamino)benzophenone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(beta-hydroxypropylaminoacetylamino)benzophenone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-chlorobenzophenone: A closely related compound with similar structural features but lacking the hydroxypropyl and aminoacetyl groups.
2-Hydroxy-5-chlorobenzophenone: Another related compound with a hydroxyl group instead of the hydroxypropylaminoacetylamino substitution.
Uniqueness
5-Chloro-2-(beta-hydroxypropylaminoacetylamino)benzophenone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
24111-57-7 |
|---|---|
Molecular Formula |
C18H19ClN2O3 |
Molecular Weight |
346.8 g/mol |
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-2-(2-hydroxypropylamino)acetamide |
InChI |
InChI=1S/C18H19ClN2O3/c1-12(22)10-20-11-17(23)21-16-8-7-14(19)9-15(16)18(24)13-5-3-2-4-6-13/h2-9,12,20,22H,10-11H2,1H3,(H,21,23) |
InChI Key |
YTKSEOFTVIBVIX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNCC(=O)NC1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


